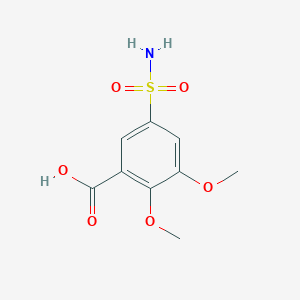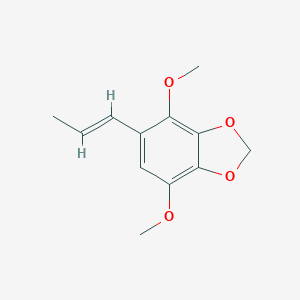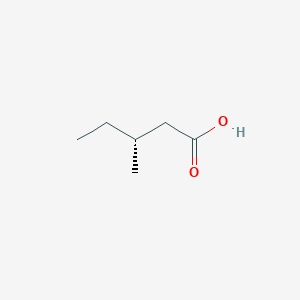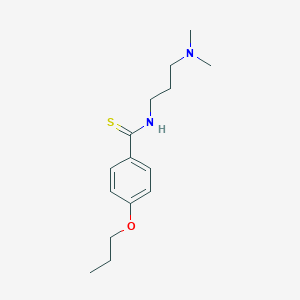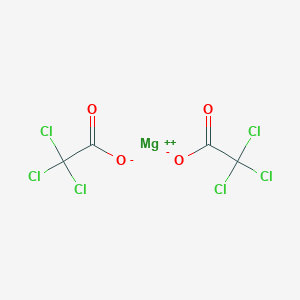
Magnesium trichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium trichloroacetate (MgTCA) is a chemical compound that has gained significant attention in recent years due to its potential in various scientific research applications. MgTCA is a derivative of trichloroacetic acid, which is commonly used in organic chemistry as a reagent. MgTCA has been found to possess unique biochemical and physiological properties that make it a promising candidate for various laboratory experiments. In
作用机制
The mechanism of action of Magnesium trichloroacetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Magnesium trichloroacetate has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Magnesium trichloroacetate has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
生化和生理效应
Magnesium trichloroacetate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in cells, and to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products. Magnesium trichloroacetate has also been found to decrease the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, Magnesium trichloroacetate has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Magnesium trichloroacetate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water and polar organic solvents, making it easy to use in various experimental setups. Magnesium trichloroacetate has been found to have low toxicity and to be well-tolerated in animal models. However, Magnesium trichloroacetate has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine its long-term safety and efficacy.
未来方向
There are several future directions for Magnesium trichloroacetate research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Magnesium trichloroacetate has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine its potential in human clinical trials. Another potential application is in the development of new anti-inflammatory and antioxidant therapies. Magnesium trichloroacetate has been found to have anti-inflammatory and antioxidant properties, and further research is needed to determine its potential in the treatment of various inflammatory and oxidative stress-related diseases.
合成方法
Magnesium trichloroacetate can be synthesized by reacting magnesium oxide or magnesium hydroxide with trichloroacetic acid in a solvent such as water or ethanol. The reaction produces a white crystalline solid that is soluble in water and polar organic solvents. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
Magnesium trichloroacetate has been found to possess various scientific research applications. It has been used as a catalyst in organic chemistry reactions, as a chelating agent in metal ion extraction, and as a potential therapeutic agent in biomedical research. Magnesium trichloroacetate has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been found to have neuroprotective effects and potential in the treatment of Alzheimer's disease.
属性
CAS 编号 |
16094-02-3 |
|---|---|
产品名称 |
Magnesium trichloroacetate |
分子式 |
C4Cl6MgO4 |
分子量 |
349.1 g/mol |
IUPAC 名称 |
magnesium;2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.Mg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI 键 |
YMNRJYYHNXITFZ-UHFFFAOYSA-L |
SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |
规范 SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |
其他 CAS 编号 |
16094-02-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



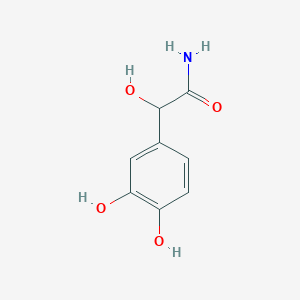
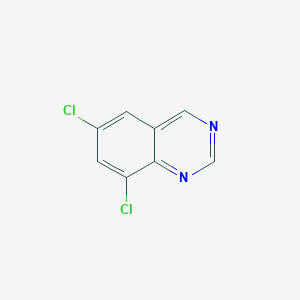
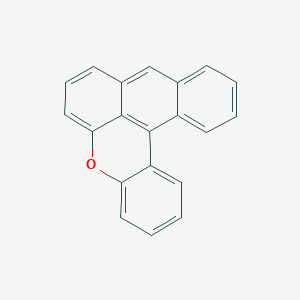
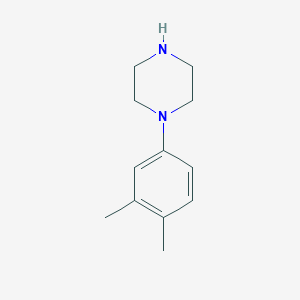

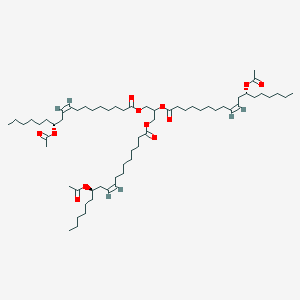
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
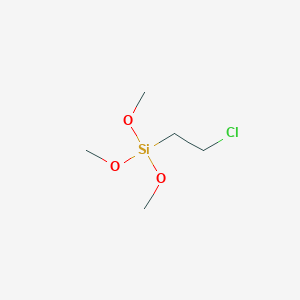
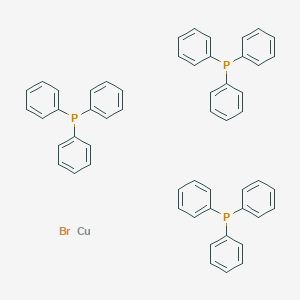
![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
